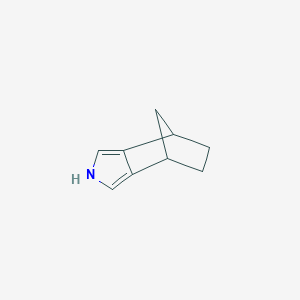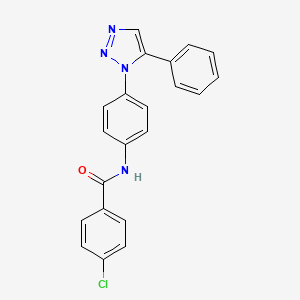
4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the Huisgen cycloaddition. This reaction involves the following steps:
Preparation of Azide Intermediate: The starting material, 4-chloroaniline, is reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield the azide derivative.
Cycloaddition Reaction: The azide intermediate is then reacted with phenylacetylene in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Formation of Benzamide: The triazole intermediate is then coupled with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Hydrolysis: Formation of 4-chlorobenzoic acid and 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its triazole moiety is known to interact with various biological targets, making it a valuable scaffold for drug development.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways. The compound’s ability to modulate biological processes makes it a useful tool in biochemical research.
Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, enzymes, and receptors. This interaction can inhibit the activity of enzymes or modulate receptor signaling pathways, leading to various biological effects.
For example, in anticancer research, the compound may inhibit the activity of kinases or other enzymes involved in cell proliferation, leading to the suppression of tumor growth. In antimicrobial studies, it may disrupt bacterial cell wall synthesis or interfere with microbial enzyme function.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide can be compared with other triazole derivatives, such as:
1,2,3-Triazole: A simple triazole compound with broad biological activity.
4-Chloro-N-(4-(1H-1,2,3-triazol-1-yl)phenyl)benzamide: A similar compound with a different substitution pattern on the triazole ring.
5-Phenyl-1H-1,2,3-triazole: A triazole derivative with a phenyl group, similar to the compound .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the chloro and triazole groups provides a versatile scaffold for further modification and optimization in drug development and material science.
Eigenschaften
CAS-Nummer |
89779-05-5 |
|---|---|
Molekularformel |
C21H15ClN4O |
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
4-chloro-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H15ClN4O/c22-17-8-6-16(7-9-17)21(27)24-18-10-12-19(13-11-18)26-20(14-23-25-26)15-4-2-1-3-5-15/h1-14H,(H,24,27) |
InChI-Schlüssel |
XMLRNCZQZKUZQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol](/img/structure/B12919907.png)
![Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate](/img/structure/B12919909.png)
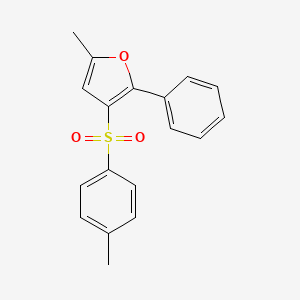
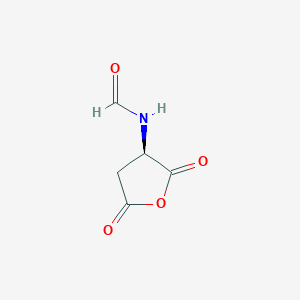
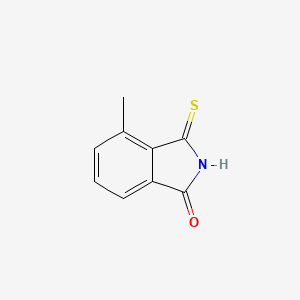

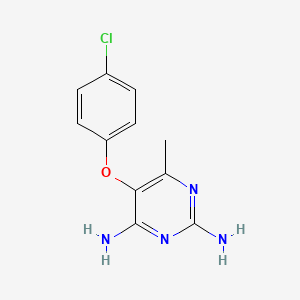
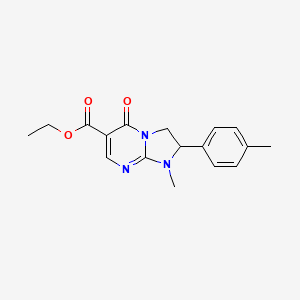
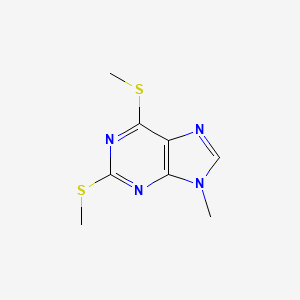
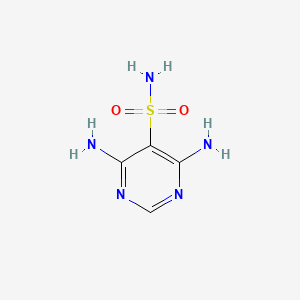
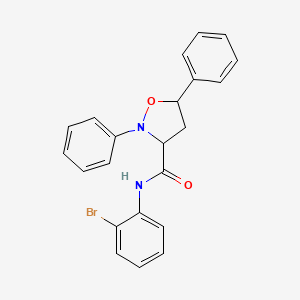
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)

